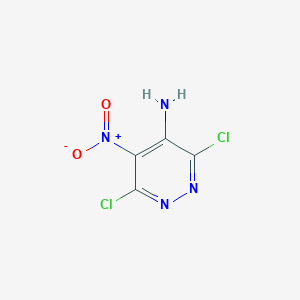

3,6-Dichloro-5-nitropyridazin-4-amine

Description

Properties

IUPAC Name |

3,6-dichloro-5-nitropyridazin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2Cl2N4O2/c5-3-1(7)2(10(11)12)4(6)9-8-3/h(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFPAFTNZJFLJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=NN=C1Cl)Cl)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2Cl2N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70512786 | |

| Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28682-68-0 | |

| Record name | 3,6-Dichloro-5-nitropyridazin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70512786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3,6-dichloro-5-nitropyridazin-4-amine

Abstract

This document provides a comprehensive technical guide on the proposed synthesis and characterization of 3,6-dichloro-5-nitropyridazin-4-amine. This compound, featuring a highly functionalized pyridazine core, is a potentially valuable building block in medicinal chemistry and materials science. This guide details a plausible synthetic route, comprehensive experimental protocols, and expected analytical data based on established chemical principles and spectroscopic correlations. All quantitative data are summarized in tables for clarity, and key processes are visualized using workflow diagrams.

Introduction

The pyridazine nucleus is a key scaffold in numerous pharmacologically active compounds. The introduction of multiple, diverse functional groups—such as halogens, amines, and nitro groups—provides versatile handles for further chemical modification. This compound is a compound of interest due to its potential as a precursor for the development of novel kinase inhibitors, agricultural chemicals, and other advanced materials. The strategic placement of its functional groups allows for selective chemical transformations, including nucleophilic aromatic substitution and reduction of the nitro group. This guide outlines a proposed method for its synthesis and a detailed plan for its structural characterization.

Proposed Synthesis Pathway

The proposed synthesis involves the nitration of a precursor, 3,6-dichloropyridazin-4-amine. This reaction is an electrophilic aromatic substitution, where the pyridazine ring, activated by the amino group, is nitrated using a standard nitrating mixture of sulfuric and nitric acids. The reaction is modeled after similar nitrations of halogenated amino-heterocycles[1].

Caption: Proposed synthesis of this compound.

Characterization Summary

Following successful synthesis, the structure and purity of this compound would be confirmed using a suite of analytical techniques. The expected data are summarized below.

Physical Properties

| Property | Expected Value |

| Molecular Formula | C₄H₂Cl₂N₄O₂ |

| Molecular Weight | 208.99 g/mol |

| Appearance | Yellow to orange crystalline solid |

| Melting Point | >200 °C (Decomposition expected) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in acetone, ethyl acetate; insoluble in water, hexanes. |

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data (500 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~8.20 | Broad Singlet | -NH₂ (2H) |

| ¹³C | ~155.8 | Singlet | C3 (-C-Cl) |

| ¹³C | ~152.1 | Singlet | C6 (-C-Cl) |

| ¹³C | ~143.5 | Singlet | C5 (-C-NO₂) |

| ¹³C | ~131.7 | Singlet | C4 (-C-NH₂) |

Table 2: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibration |

|---|---|---|

| 3450 - 3300 | Medium | N-H Asymmetric & Symmetric Stretch (Primary Amine)[2] |

| 1640 - 1610 | Strong | N-H Bending (Scissoring)[2] |

| 1550 - 1520 | Strong | N-O Asymmetric Stretch (Nitro Group) |

| 1360 - 1330 | Strong | N-O Symmetric Stretch (Nitro Group) |

| 1580 - 1400 | Medium | C=C and C=N Aromatic Ring Stretching |

| 850 - 750 | Strong | C-Cl Stretch |

Table 3: Predicted High-Resolution Mass Spectrometry (HRMS) Data

| Ionization Mode | Parameter | Expected Value |

|---|---|---|

| ESI+ | Calculated [M+H]⁺ | m/z 209.9628 |

| ESI+ | Isotopic Pattern | Characteristic pattern for two chlorine atoms (approx. 100:65:10 intensity for M, M+2, M+4 peaks) |

| ESI+ | Key Fragmentation Ions | [M+H-NO₂]⁺, [M+H-Cl]⁺ |

Experimental Protocols

Synthesis of this compound

Safety Precaution: This procedure involves highly corrosive and oxidizing acids. It must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (H₂SO₄, 5 mL). Cool the flask to 0 °C in an ice-salt bath.

-

Addition of Starting Material: Slowly and portion-wise, add 3,6-dichloropyridazin-4-amine (1.0 g, 6.13 mmol) to the sulfuric acid while maintaining the internal temperature below 10 °C. Stir until all solid has dissolved.

-

Nitration: Cool the resulting solution to 0-5 °C. Add fuming nitric acid (HNO₃, 1.5 mL) dropwise via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 5 °C[1].

-

Reaction Monitoring: After the addition is complete, stir the reaction mixture at 5 °C for 4-6 hours. Monitor the reaction progress by taking a small aliquot, quenching it in water, extracting with ethyl acetate, and analyzing by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of hexanes and ethyl acetate).

-

Workup: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice (50 g) with vigorous stirring. A yellow precipitate is expected to form.

-

Isolation: Allow the mixture to stir for 30 minutes in the ice bath. Collect the solid product by vacuum filtration.

-

Purification: Wash the filter cake sequentially with cold water (3 x 20 mL) and a small amount of cold ethanol. Dry the product under vacuum at 50 °C to yield this compound. If necessary, further purification can be achieved by recrystallization from an ethanol/water mixture or by flash column chromatography.

Characterization Protocols

-

Nuclear Magnetic Resonance (NMR): Dissolve approximately 10-15 mg of the dried product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Acquire ¹H and ¹³C NMR spectra on a 500 MHz spectrometer.

-

Infrared (IR) Spectroscopy: Prepare a potassium bromide (KBr) pellet containing approximately 1-2 mg of the product. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Mass Spectrometry (MS): Prepare a dilute solution (approx. 10 µg/mL) of the product in an appropriate solvent such as acetonitrile or methanol. Analyze using an Electrospray Ionization (ESI) source coupled with a high-resolution mass analyzer (e.g., TOF or Orbitrap) to confirm the exact mass and isotopic distribution[3].

General Experimental Workflow

The overall process from synthesis to final characterization follows a logical progression to ensure the identity and purity of the target compound.

Caption: General workflow for synthesis and characterization.

References

An In-depth Technical Guide on the Spectroscopic Data for 3,6-dichloro-5-nitropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted spectroscopic data for the novel compound 3,6-dichloro-5-nitropyridazin-4-amine. Due to the absence of published experimental data for this specific molecule, this guide leverages established spectroscopic principles and data from analogous compounds to forecast the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. Detailed hypothetical experimental protocols for the synthesis and spectroscopic analysis of the title compound are also presented to facilitate future research and characterization.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are derived from the analysis of structurally related compounds, including dichloropyridazines, aminopyridazines, and aromatic nitro compounds.

Predicted ¹H NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.0 - 8.5 | Broad Singlet | 2H | -NH₂ |

Note on Predicted ¹H NMR Spectrum: The pyridazine ring itself does not have any protons attached to its carbon atoms. Therefore, the only expected signal in the ¹H NMR spectrum is from the amine (-NH₂) protons. The chemical shift of amine protons can be highly variable and is dependent on solvent, concentration, and temperature. In a polar aprotic solvent like DMSO-d₆, the amine protons are expected to appear as a broad singlet in the downfield region.

Predicted ¹³C NMR Data

Solvent: DMSO-d₆

| Chemical Shift (δ, ppm) | Assignment |

| ~155 - 160 | C4-NH₂ |

| ~150 - 155 | C3-Cl |

| ~145 - 150 | C6-Cl |

| ~130 - 135 | C5-NO₂ |

Note on Predicted ¹³C NMR Spectrum: The chemical shifts in the ¹³C NMR spectrum are influenced by the electronic effects of the substituents on the pyridazine ring. The carbon atom attached to the amino group (C4) is expected to be the most downfield due to the combined effects of the nitrogen and the aromatic ring. The carbons attached to the chlorine atoms (C3 and C6) will also be in the downfield region. The carbon bearing the nitro group (C5) is also expected to be significantly deshielded. The exact chemical shifts can be further refined with computational predictions.

Predicted IR Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Sharp | N-H stretch (asymmetric and symmetric) |

| 1640 - 1600 | Medium | N-H bend |

| 1550 - 1475 | Strong | Asymmetric NO₂ stretch |

| 1360 - 1290 | Strong | Symmetric NO₂ stretch |

| 1350 - 1250 | Medium | C-N stretch (aromatic amine) |

| 850 - 750 | Strong | C-Cl stretch |

Note on Predicted IR Spectrum: The IR spectrum is expected to show characteristic absorption bands for the amine and nitro functional groups. The N-H stretching of the primary amine will likely appear as two sharp bands. The asymmetric and symmetric stretching vibrations of the nitro group are expected to be very strong and are key diagnostic peaks.[1][2][3][4][5] The C-Cl stretching vibrations will also be present in the fingerprint region.

Predicted Mass Spectrometry Data

| m/z | Interpretation |

| [M]⁺, [M+2]⁺, [M+4]⁺ | Molecular ion peak cluster |

| [M-NO₂]⁺ | Loss of the nitro group |

| [M-Cl]⁺ | Loss of a chlorine atom |

| [M-Cl-NO₂]⁺ | Subsequent loss of a chlorine and a nitro group |

Note on Predicted Mass Spectrum: The mass spectrum will exhibit a characteristic isotopic pattern for a molecule containing two chlorine atoms, with [M]⁺, [M+2]⁺, and [M+4]⁺ peaks in an approximate ratio of 9:6:1. Fragmentation is likely to occur through the loss of the nitro group and/or a chlorine atom. High-resolution mass spectrometry (HRMS) would be essential for confirming the elemental composition.

Experimental Protocols

The following are detailed hypothetical protocols for the synthesis and spectroscopic characterization of this compound.

Synthesis of this compound

This proposed synthesis is adapted from a known procedure for a structurally similar compound, 4,6-dichloro-3-nitro-2-pyridinamine.[6]

Materials:

-

3,4,6-trichloro-5-nitropyridazine

-

Ammonia (aqueous solution, 28-30%)

-

Ethanol

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Ice bath

-

Büchner funnel and filter paper

Procedure:

-

In a 250 mL round-bottom flask, dissolve 10.0 g of 3,4,6-trichloro-5-nitropyridazine in 100 mL of ethanol.

-

Cool the flask in an ice bath with continuous stirring.

-

Slowly add 50 mL of a 28-30% aqueous ammonia solution to the cooled mixture.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Attach a reflux condenser and heat the mixture to reflux for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

A precipitate should form. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water (3 x 50 mL) and then with a small amount of cold ethanol.

-

Dry the product under vacuum to obtain this compound.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Spectroscopic Characterization

2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified product in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

-

¹³C NMR: Acquire a proton-decoupled carbon-13 NMR spectrum.

2.2.2. Infrared (IR) Spectroscopy

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the dried product or use an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

2.2.3. Mass Spectrometry (MS)

-

Instrument: A mass spectrometer, preferably a high-resolution mass spectrometer (HRMS) such as a time-of-flight (TOF) or Orbitrap instrument, coupled with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent like methanol or acetonitrile.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or in negative ion mode to observe the deprotonated molecule [M-H]⁻. The characteristic isotopic pattern for two chlorine atoms should be observed.

Visualization of the Synthetic Workflow

The following diagram illustrates the proposed synthetic pathway for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. benchchem.com [benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. Chemistry: Infrared of nitro compounds [openchemistryhelp.blogspot.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. 4,6-dichloro-3-nitropyridin-2-aMine | 37660-64-3 [chemicalbook.com]

In-depth Technical Guide on 3,6-dichloro-5-nitropyridazin-4-amine: Data Not Available

A comprehensive search for the physical and chemical properties, experimental protocols, and biological activities of 3,6-dichloro-5-nitropyridazin-4-amine has revealed a significant lack of available scientific literature and data for this specific compound. The provided CAS number was also found to be incorrect for the requested molecule. Consequently, it is not possible to provide an in-depth technical guide as requested.

While information on the target pyridazine derivative is unavailable, this guide presents a summary of the closest chemical analogs found in the scientific literature: dichloronitropyridinamines. This information is intended to provide researchers, scientists, and drug development professionals with relevant data on a structurally related class of compounds.

Closest Analogs: Dichloronitropyridinamines

The primary analogs for which data could be retrieved are isomers of dichloronitropyridinamine. These compounds share a similar arrangement of functional groups—two chlorine atoms, a nitro group, and an amino group—on a six-membered nitrogen-containing aromatic ring, but with a pyridine core instead of a pyridazine core.

Physical and Chemical Properties

The physical and chemical properties of two notable dichloronitropyridinamine isomers are summarized in the table below. These compounds are generally light yellow to beige solids with limited solubility in low-polarity organic solvents but better solubility in polar organic solvents.[1][2]

| Property | 2,6-dichloro-3-nitropyridin-4-amine | 4,6-dichloro-3-nitropyridin-2-amine |

| Molecular Formula | C₅H₃Cl₂N₃O₂ | C₅H₃Cl₂N₃O₂ |

| Molecular Weight | 208.00 g/mol [3] | 208.00 g/mol |

| CAS Number | 2897-43-0[3] | 37660-64-3[4] |

| Appearance | Light yellow to beige solid[1] | Yellow solid |

| Melting Point | 148-150°C[1] | 208°C[5] |

| Boiling Point | 426.6°C at 760 mmHg[1] | Not available |

| Solubility | Soluble in chloroform, methanol[6] | Not available |

| Storage Conditions | -20°C Freezer, Under Inert Atmosphere[1] | 2-8°C, inert atmosphere[4] |

Synthesis and Reactivity

The synthesis of dichloronitropyridinamines typically involves a multi-step process. A common synthetic route starts with a dichloropyridine, which undergoes nitration using a mixture of concentrated nitric and sulfuric acids.[7] The resulting dichloronitropyridine can then be aminated, for example, through ammonolysis using aqueous ammonia in a solvent like methanol, to yield the final product.[7] The electron-deficient nature of the pyridine ring, further enhanced by the electron-withdrawing nitro and chloro groups, makes these compounds susceptible to nucleophilic aromatic substitution, where a chlorine atom can be displaced by a nucleophile.[2]

A generalized synthetic workflow for the preparation of a dichloronitropyridinamine is depicted below.

Potential Applications and Biological Activity

Dichloronitropyridinamines and related compounds are primarily utilized as intermediates in organic synthesis.[2] They serve as versatile building blocks for the creation of more complex molecules, particularly in the agrochemical and pharmaceutical industries.[8] For instance, they are used in the development of herbicides and pesticides.[8] In the pharmaceutical sector, these compounds are intermediates in the synthesis of various active pharmaceutical ingredients.[5][8] For example, 4,6-dichloro-3-nitropyridin-2-amine is used in the preparation of mTOR inhibitors.[5] The unique combination of functional groups allows for further chemical modifications to generate a diverse range of biologically active molecules.[8]

No specific signaling pathways involving these dichloronitropyridinamine analogs were identified in the literature search.

Safety and Handling

Dichloronitropyridinamines are classified as harmful if swallowed, in contact with skin, or if inhaled.[3] They can also cause skin and serious eye irritation, and may cause respiratory irritation.[3] Standard laboratory safety precautions, including the use of personal protective equipment, are recommended when handling these compounds. They should be stored in a cool, dark, and inert atmosphere.[1][4]

References

- 1. echemi.com [echemi.com]

- 2. Page loading... [guidechem.com]

- 3. 2,6-Dichloro-3-nitropyridin-4-amine | C5H3Cl2N3O2 | CID 282740 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4,6-Dichloro-3-nitropyridin-2-amine | 37660-64-3 [sigmaaldrich.com]

- 5. chemicalbook.com [chemicalbook.com]

- 6. 4-AMINO-2,6-DICHLORO-3-NITROPYRIDINE CAS#: [m.chemicalbook.com]

- 7. US7256295B2 - Process for producing 2,3-diamino-6-methoxypyridine - Google Patents [patents.google.com]

- 8. chemimpex.com [chemimpex.com]

3,6-dichloro-5-nitropyridazin-4-amine CAS number and molecular structure

Disclaimer: The compound 3,6-dichloro-5-nitropyridazin-4-amine is not listed in major chemical databases and appears to be a novel or sparsely documented chemical entity. As such, a specific CAS number cannot be provided. This guide presents a scientifically grounded, hypothetical pathway for its synthesis and predicted properties based on established chemical principles and data from closely related analogues.

Executive Summary

This technical guide provides a comprehensive overview of the hypothetical compound this compound, tailored for researchers, scientists, and professionals in drug development. In the absence of direct experimental data for the target compound, this document outlines a plausible synthetic route, detailed experimental protocols for each synthetic step based on analogous reactions, and predicted physicochemical properties. The proposed synthesis starts from the commercially available precursor, 3,6-dichloropyridazine. The key transformations involve a regioselective amination followed by nitration. All quantitative data for known precursors and predicted data for the target compound are summarized in structured tables. Visualizations of the synthetic pathway and experimental workflows are provided using Graphviz diagrams to ensure clarity.

Molecular Structure and Physicochemical Properties

The proposed molecular structure for this compound is presented below. The physicochemical properties of the known precursor, 4-amino-3,6-dichloropyridazine, are provided for reference, alongside predicted properties for the target compound.

Table 1: Physicochemical Properties of 4-amino-3,6-dichloropyridazine and Predicted Properties for this compound.

| Property | 4-amino-3,6-dichloropyridazine | This compound (Predicted) |

| CAS Number | 823-58-5[1] | Not Available |

| Molecular Formula | C₄H₃Cl₂N₃ | C₄H₂Cl₂N₄O₂ |

| Molecular Weight | 163.99 g/mol | 208.99 g/mol |

| Appearance | Solid | Yellow Solid (predicted) |

| Melting Point | Not specified | >200 °C (decomposes) |

| Boiling Point | Not available | Not available |

| Solubility | Soluble in polar organic solvents | Sparingly soluble in polar organic solvents |

| pKa | Not available | ~ 1-2 (predicted, due to electron-withdrawing groups) |

Proposed Synthetic Pathway

A plausible synthetic route to obtain this compound is proposed, commencing with the commercially available 3,6-dichloropyridazine. The pathway involves two key steps: regioselective amination and subsequent nitration.

Caption: A two-step synthetic pathway to the target compound.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound. These protocols are based on established procedures for analogous compounds.

Step 1: Synthesis of 4-amino-3,6-dichloropyridazine from 3,6-dichloropyridazine

This procedure is based on the known reactivity of 3,6-dichloropyridazine with nucleophiles.[2][3]

Materials:

-

3,6-dichloropyridazine (1.0 equiv)

-

Ammonia (aqueous solution, excess) or a suitable amine source

-

Ethanol

-

Pressure vessel

-

Standard laboratory glassware

Procedure:

-

In a pressure-rated vessel, dissolve 3,6-dichloropyridazine (1.0 equiv) in ethanol.

-

Add an excess of aqueous ammonia to the solution.

-

Seal the vessel and heat the mixture to 120-150 °C.

-

Maintain the reaction at this temperature for 12-24 hours, with stirring.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction vessel to room temperature.

-

Transfer the reaction mixture to a round-bottom flask and remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 4-amino-3,6-dichloropyridazine.

Caption: Experimental workflow for the synthesis of the amine precursor.

Step 2: Synthesis of this compound from 4-amino-3,6-dichloropyridazine

This nitration protocol is adapted from procedures for similar electron-rich heterocyclic amines.[4][5]

Materials:

-

4-amino-3,6-dichloropyridazine (1.0 equiv)

-

Concentrated sulfuric acid (98%)

-

Fuming nitric acid (90%)

-

Ice bath

-

Standard laboratory glassware

Procedure:

-

Carefully add 4-amino-3,6-dichloropyridazine (1.0 equiv) in portions to concentrated sulfuric acid, while maintaining the temperature below 10 °C using an ice bath. Stir until all the solid has dissolved.

-

Cool the mixture to 0-5 °C.

-

Slowly add fuming nitric acid dropwise to the reaction mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, stir the reaction mixture at 0-5 °C for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully pour the reaction mixture onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration.

-

Wash the solid with cold water until the filtrate is neutral.

-

Dry the product under vacuum to yield this compound. Further purification can be achieved by recrystallization if necessary.

Potential Applications in Drug Development

Substituted pyridazine derivatives are known to exhibit a wide range of biological activities.[3] The introduction of a nitro group, a common pharmacophore, can modulate the electronic properties and biological activity of a molecule. The target compound, this compound, could serve as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications, such as kinase inhibitors or anti-proliferative agents. The two chlorine atoms offer sites for further functionalization through nucleophilic substitution reactions, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

References

Solubility Profile of 3,6-dichloro-5-nitropyridazin-4-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 3,6-dichloro-5-nitropyridazin-4-amine in common organic solvents. As of the date of this document, specific quantitative solubility data for this compound is not extensively available in peer-reviewed literature. However, to provide valuable insights for researchers, this guide presents solubility data for the closely related analog, 4-amino-3,6-dichloropyridazine. It is crucial to note that the absence of the nitro group in this analog will influence its solubility characteristics compared to the target compound. Furthermore, this guide furnishes a comprehensive, standardized experimental protocol for determining the solubility of this compound, enabling researchers to generate precise data for their specific applications. A logical workflow for this experimental procedure is also provided in a visual format.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and drug development due to its unique structural features. A thorough understanding of its solubility in various organic solvents is paramount for optimizing reaction conditions, designing purification strategies, and developing suitable formulation methodologies. Solubility is a critical physicochemical parameter that directly impacts a compound's bioavailability and efficacy. This guide aims to provide a foundational understanding of the solubility characteristics of this compound and a practical framework for its experimental determination.

Solubility Data of a Structural Analog: 4-amino-3,6-dichloropyridazine

Table 1: Solubility of 4-amino-3,6-dichloropyridazine (ADCP) in Various Organic Solvents at Different Temperatures [1][2]

| Temperature (K) | Methanol (Mole Fraction) | Ethanol (Mole Fraction) | Acetone (Mole Fraction) | Dichloromethane (Mole Fraction) | Ethyl Acetate (Mole Fraction) | 1,4-Dioxane (Mole Fraction) | Tetrahydrofuran (Mole Fraction) |

| 278.15 | 0.00198 | 0.00135 | 0.00632 | 0.00495 | 0.00398 | 0.00891 | 0.01122 |

| 283.15 | 0.00251 | 0.00174 | 0.00785 | 0.00621 | 0.00497 | 0.01096 | 0.01380 |

| 288.15 | 0.00316 | 0.00222 | 0.00965 | 0.00769 | 0.00615 | 0.01339 | 0.01688 |

| 293.15 | 0.00395 | 0.00281 | 0.01180 | 0.00945 | 0.00756 | 0.01628 | 0.02056 |

| 298.15 | 0.00491 | 0.00354 | 0.01439 | 0.01156 | 0.00926 | 0.01971 | 0.02495 |

| 303.15 | 0.00608 | 0.00444 | 0.01751 | 0.01409 | 0.01130 | 0.02379 | 0.03018 |

| 308.15 | 0.00751 | 0.00555 | 0.02126 | 0.01711 | 0.01375 | 0.02864 | 0.03639 |

| 313.15 | 0.00924 | 0.00691 | 0.02575 | 0.02072 | 0.01668 | 0.03439 | 0.04376 |

| 318.15 | 0.01134 | 0.00858 | 0.03111 | 0.02503 | 0.02017 | 0.04119 | 0.05247 |

| 323.15 | 0.01388 | 0.01061 | 0.03748 | 0.03019 | 0.02432 | 0.04921 | 0.06275 |

| 328.15 | 0.01693 | 0.01309 | 0.04501 | 0.03632 | 0.02926 | 0.05863 | 0.07485 |

| 333.15 | 0.02059 | 0.01609 | 0.05386 | 0.04359 | 0.03511 | 0.06967 | 0.08906 |

Disclaimer: This data is for the structural analog 4-amino-3,6-dichloropyridazine and should be used as a qualitative guide for solvent selection for this compound.

Experimental Protocol for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a standardized experimental protocol is essential. The following methodology, based on common practices for solubility determination of organic compounds, is recommended.[3][4][5][6][7]

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Thermostatically controlled shaker or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Apparatus for solvent evaporation (e.g., rotary evaporator, vacuum oven, or nitrogen stream)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer (for spectroscopic method)

Procedure: Gravimetric Method

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume or mass of a specific organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to the desired temperature.

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe.

-

Immediately filter the solution through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved solid particles.

-

-

Quantification of Solute:

-

Evaporate the solvent from the filtered solution under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of the solute.

-

Once the solvent is completely removed, weigh the vial containing the dried residue.

-

The difference between the final and initial mass of the vial gives the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

Solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction, based on the mass of the dissolved solute and the initial volume or mass of the solvent.

-

Procedure: Chromatographic/Spectroscopic Method (Recommended for higher accuracy)

-

Preparation of Saturated Solutions and Sample Collection: Follow steps 1 and 2 as described in the Gravimetric Method.

-

Preparation of Standard Solutions:

-

Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.

-

-

Analysis:

-

Analyze the filtered saturated solution and the standard solutions using a validated HPLC or UV-Vis spectrophotometric method.

-

Generate a calibration curve by plotting the analytical response (e.g., peak area for HPLC, absorbance for UV-Vis) versus the concentration of the standard solutions.

-

-

Calculation of Solubility:

-

Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining the solubility of a compound.

Conclusion

While direct, quantitative solubility data for this compound in common organic solvents remains to be published, this guide provides a practical starting point for researchers. The solubility data of the structural analog, 4-amino-3,6-dichloropyridazine, offers a preliminary basis for solvent selection. More importantly, the detailed experimental protocol and workflow presented herein equip scientists with the necessary methodology to accurately determine the solubility of this compound in-house. Such data is indispensable for the rational design of synthetic and purification processes and for the successful development of novel therapeutics based on this scaffold.

References

The Nitro Group in 3,6-dichloro-5-nitropyridazin-4-amine: A Gateway to Novel Chemical Scaffolds

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

3,6-dichloro-5-nitropyridazin-4-amine is a highly functionalized heterocyclic compound with significant potential as a versatile building block in the synthesis of novel chemical entities for pharmaceutical and materials science applications. Its structure, featuring a pyridazine core substituted with two chlorine atoms, an amino group, and a strongly electron-withdrawing nitro group, offers multiple reaction sites for chemical modification. The interplay of these functional groups, particularly the reactivity conferred by the nitro group, makes this molecule a subject of interest for creating diverse molecular libraries. This guide provides a comprehensive overview of the reactivity of the nitro group in this compound, including its role in activating the pyridazine ring towards nucleophilic aromatic substitution and its susceptibility to reduction, paving the way for further derivatization. While specific experimental data for this exact molecule is limited in publicly accessible literature, its reactivity can be reliably inferred from the well-established chemistry of analogous dichloronitropyridazines and related heterocyclic systems.

Molecular Structure and Properties

| Property | Value |

| CAS Number | 28682-68-0[1][2][3] |

| Molecular Formula | C₄H₂Cl₂N₄O₂ |

| Molecular Weight | 208.99 g/mol |

Reactivity of the Nitro Group

The nitro group is a powerful electron-withdrawing group that significantly influences the chemical reactivity of the pyridazine ring in this compound. Its primary roles are the activation of the ring for nucleophilic aromatic substitution (SNAr) and its ability to be reduced to various other nitrogen-containing functional groups.

Nucleophilic Aromatic Substitution (SNAr)

The pyridazine ring is inherently electron-deficient, and the presence of the nitro group further enhances this property, making the ring highly susceptible to nucleophilic attack.[4] The two chlorine atoms serve as excellent leaving groups in SNAr reactions.

The regioselectivity of nucleophilic attack is governed by the electronic stabilization of the intermediate Meisenheimer complex. The nitro group provides significant resonance stabilization to a negative charge at the adjacent carbon atoms. In this compound, the positions ortho and para to the nitro group are activated. Therefore, nucleophilic substitution is expected to occur at the C-6 position, which is para to the nitro group. The amino group at C-4 is a strong electron-donating group and will direct nucleophiles away from its adjacent positions.

Table 1: Predicted Nucleophilic Aromatic Substitution Reactions

| Nucleophile | Reagents and Conditions | Expected Product |

| Primary/Secondary Amines | Amine, Base (e.g., Et₃N, K₂CO₃), Polar aprotic solvent (e.g., ACN, DMF), 25-80°C | 6-(Alkyl/Aryl)amino-3-chloro-5-nitropyridazin-4-amine |

| Alkoxides | NaOR/ROH, Room temperature to reflux | 6-Alkoxy-3-chloro-5-nitropyridazin-4-amine |

| Thiolates | NaSR/Solvent (e.g., DMF, EtOH) | 6-(Alkyl/Aryl)thio-3-chloro-5-nitropyridazin-4-amine |

| Hydroxide | NaOH or KOH in water/dioxane, heat | 6-Hydroxy-3-chloro-5-nitropyridazin-4-amine |

Experimental Protocol: General Procedure for Amination (Inferred)

-

To a solution of this compound (1.0 equiv.) in a polar aprotic solvent such as acetonitrile or DMF, add the desired primary or secondary amine (1.1 equiv.).

-

Add a base, such as triethylamine (1.2 equiv.) or potassium carbonate (2.0 equiv.), to the reaction mixture.

-

Stir the reaction mixture at a temperature ranging from room temperature to 80°C.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Perform an aqueous workup by partitioning the residue between ethyl acetate and water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate.

-

Purify the crude product by recrystallization or column chromatography on silica gel.

Caption: Generalized SNAr mechanism on the pyridazine core.

Reduction of the Nitro Group

The nitro group of this compound can be reduced to an amino group, which opens up a plethora of subsequent chemical transformations, such as diazotization followed by Sandmeyer reactions, or acylation to form amides. The choice of reducing agent is critical to achieve the desired product and to avoid unwanted side reactions, such as the reduction of the chloro substituents.

Table 2: Common Reagents for Nitro Group Reduction

| Reagent | Conditions | Product | Notes |

| Fe / NH₄Cl or Fe / Acetic Acid | Aqueous or alcoholic solvent, heat | 3,6-dichloro-pyridazine-4,5-diamine | Mild and often chemoselective. |

| SnCl₂·2H₂O | HCl, Ethanol, heat | 3,6-dichloro-pyridazine-4,5-diamine | Effective but can be harsh. |

| H₂ / Pd/C | Methanol or Ethanol, room temperature, atmospheric pressure | 3,6-dichloro-pyridazine-4,5-diamine | May also cause dehalogenation. |

| Sodium Dithionite (Na₂S₂O₄) | Water/Dioxane, heat | 3,6-dichloro-pyridazine-4,5-diamine | A milder alternative. |

Experimental Protocol: General Procedure for Nitro Group Reduction with Iron (Inferred)

-

In a round-bottom flask, suspend this compound (1.0 equiv.) in a mixture of ethanol and water.

-

Add iron powder (3.0-5.0 equiv.) and ammonium chloride (1.0 equiv.).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove the iron salts.

-

Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure.

-

Extract the aqueous residue with ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify by column chromatography or recrystallization if necessary.

Caption: Stepwise reduction of the nitro group.

Spectroscopic Data (Predicted)

-

¹H NMR: The spectrum in a solvent like DMSO-d₆ is expected to show a broad singlet for the amino protons (NH₂) and a singlet for the aromatic proton on the pyridazine ring. The chemical shifts will be influenced by the surrounding electron-withdrawing groups.

-

¹³C NMR: The spectrum will show four distinct signals for the carbon atoms of the pyridazine ring. The carbons attached to chlorine and the nitro group will be significantly deshielded and appear at a lower field.

-

IR Spectroscopy: The spectrum will exhibit characteristic peaks for N-H stretching of the amino group (around 3300-3500 cm⁻¹), asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively), and C-Cl stretching in the fingerprint region.

Caption: A typical experimental workflow.

Conclusion

This compound is a promising scaffold for chemical synthesis due to the versatile reactivity imparted by its nitro group. The strong activation of the pyridazine ring towards nucleophilic aromatic substitution allows for the introduction of a wide range of functional groups at the C-6 position. Furthermore, the nitro group itself can be readily transformed into an amino group, providing another handle for derivatization. This technical guide, based on established chemical principles and data from analogous compounds, provides a framework for researchers to explore the rich chemistry of this molecule and unlock its potential in the development of new pharmaceuticals and advanced materials. Further experimental validation of the predicted reactivity is encouraged to fully elucidate the chemical space accessible from this versatile building block.

References

An In-depth Technical Guide to the Electronic Properties of Dichloronitropyridazine Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies used to characterize the electronic properties of dichloronitropyridazine derivatives. Given the limited direct research on this specific class of compounds, this guide synthesizes information from closely related pyridazine and nitropyridine derivatives to present a predictive framework for their electronic behavior. It details experimental protocols for key analytical techniques, including cyclic voltammetry, UV-Vis spectroscopy, and fluorescence spectroscopy. Furthermore, it outlines computational approaches, such as Density Functional Theory (DFT), for theoretical analysis of their electronic structure. The guide is intended to serve as a foundational resource for researchers initiating studies on the synthesis and electronic characterization of novel dichloronitropyridazine compounds for potential applications in medicinal chemistry and materials science.

Introduction

Dichloronitropyridazine derivatives represent a class of heterocyclic compounds with significant potential in various scientific fields, particularly in drug discovery and materials science. The electronic properties of these molecules, governed by the interplay of the electron-withdrawing nitro group and the chloro-substituents on the pyridazine ring, are crucial in determining their reactivity, intermolecular interactions, and photophysical behavior. A thorough understanding of these properties is paramount for the rational design of new molecules with tailored functionalities.

This guide provides a detailed examination of the experimental and computational techniques employed to elucidate the electronic characteristics of these compounds. While specific data on dichloronitropyridazine derivatives is scarce in the current literature, this document leverages data from analogous compounds to provide a robust predictive framework.

Core Electronic Properties and Their Significance

The key electronic properties of interest for dichloronitropyridazine derivatives include:

-

Redox Potentials: These values, determined by techniques like cyclic voltammetry, indicate the ease with which a molecule can be oxidized or reduced. This is critical for understanding potential metabolic pathways, designing redox-active materials, and predicting reactivity.

-

Electron Affinity and Ionization Potential: These fundamental properties, often calculated computationally, relate to the ability of a molecule to accept or donate an electron, respectively. They are directly linked to the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

-

HOMO-LUMO Energy Gap: This energy difference is a key indicator of a molecule's kinetic stability, chemical reactivity, and optical properties. A smaller gap generally implies higher reactivity and a tendency to absorb light at longer wavelengths.

-

Absorption and Emission Spectra: Determined by UV-Vis and fluorescence spectroscopy, these spectra reveal how the molecules interact with light. The wavelengths of maximum absorption (λmax) and emission (λem), along with the fluorescence quantum yield, are crucial for applications in imaging, sensing, and phototherapy.

-

Intramolecular Charge Transfer (ICT): The presence of both electron-donating and electron-withdrawing groups can lead to ICT upon photoexcitation, a phenomenon that significantly influences the fluorescence properties and can be exploited in the design of molecular sensors.

Experimental Characterization

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic properties of dichloronitropyridazine derivatives.

Data Presentation: Predicted Electronic Properties

Due to the limited availability of experimental data for dichloronitropyridazine derivatives, the following tables present predicted ranges and key parameters based on analogous compounds. These tables are intended to serve as a guide for expected experimental outcomes.

Table 1: Predicted Electrochemical Properties of Dichloronitropyridazine Derivatives

| Property | Predicted Range/Value | Significance |

| Reduction Potential (V vs. Ag/AgCl) | -0.5 to -1.5 | Indicates susceptibility to reduction, relevant for biological activity and material applications. |

| Oxidation Potential (V vs. Ag/AgCl) | > +1.5 (often irreversible) | Suggests high resistance to oxidation due to the electron-deficient ring. |

| HOMO Energy (eV) | -7.0 to -8.5 | Reflects the energy required to remove an electron. |

| LUMO Energy (eV) | -2.5 to -4.0 | Indicates the energy released when an electron is added. |

| HOMO-LUMO Gap (eV) | 3.5 to 5.0 | Correlates with chemical stability and the energy of electronic transitions. |

Table 2: Predicted Spectroscopic Properties of Dichloronitropyridazine Derivatives

| Property | Predicted Range/Value | Significance |

| Absorption Maximum (λmax, nm) | 280 - 350 | Corresponds to π → π* and n → π* electronic transitions. |

| Molar Absorptivity (ε, M⁻¹cm⁻¹) | 5,000 - 15,000 | A measure of the probability of the electronic transition. |

| Emission Maximum (λem, nm) | 400 - 550 (if fluorescent) | The wavelength of emitted light after excitation. |

| Stokes Shift (nm) | 50 - 150 | The difference between λmax and λem, indicative of the change in geometry upon excitation. |

| Fluorescence Quantum Yield (ΦF) | Low to moderate (0.01 - 0.3) | The efficiency of the fluorescence process. |

Experimental Protocols

Cyclic voltammetry is a powerful electrochemical technique used to probe the redox properties of a compound.[1]

Objective: To determine the reduction and oxidation potentials of dichloronitropyridazine derivatives.

Methodology:

-

Solution Preparation: Prepare a 1 mM solution of the dichloronitropyridazine derivative in an appropriate organic solvent (e.g., acetonitrile or dichloromethane) containing 0.1 M of a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF₆).[2]

-

Electrochemical Cell Setup: Use a standard three-electrode cell consisting of a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) as the reference electrode.[3]

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen, which can interfere with the measurements.[2]

-

Data Acquisition:

-

Set the initial potential to a value where no faradaic current is observed.

-

Scan the potential towards negative values to observe reduction peaks and then reverse the scan towards positive potentials to observe the corresponding oxidation peaks of the reduced species.

-

Typical scan rates range from 20 to 200 mV/s.[3]

-

-

Internal Standard: After recording the voltammogram of the sample, add a small amount of an internal standard with a known redox potential, such as ferrocene/ferrocenium (Fc/Fc⁺), and record the voltammogram again. This allows for accurate referencing of the measured potentials.[2]

-

Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes from the average of the anodic and cathodic peak potentials. For irreversible processes, only the peak potential (Ep) is reported.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule.[4]

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of dichloronitropyridazine derivatives.

Methodology:

-

Sample Preparation: Prepare a series of solutions of the dichloronitropyridazine derivative in a UV-transparent solvent (e.g., ethanol, acetonitrile, or cyclohexane) at known concentrations, typically in the range of 10⁻⁵ to 10⁻⁴ M.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Baseline Correction: Record a baseline spectrum with the cuvette filled only with the solvent.

-

Measurement: Record the absorption spectra of the sample solutions over a wavelength range of approximately 200 to 800 nm.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

Use the Beer-Lambert Law (A = εcl) to calculate the molar absorptivity (ε) from a plot of absorbance versus concentration, where A is the absorbance, c is the concentration, and l is the path length of the cuvette (typically 1 cm).[5]

-

Fluorescence spectroscopy is used to study the emission properties of fluorescent molecules.[6]

Objective: To determine the emission maxima (λem), Stokes shift, and fluorescence quantum yield (ΦF) of dichloronitropyridazine derivatives.

Methodology:

-

Sample Preparation: Prepare a dilute solution of the compound (absorbance < 0.1 at the excitation wavelength) in an appropriate solvent.

-

Instrumentation: Use a spectrofluorometer.

-

Excitation and Emission Spectra:

-

Record the emission spectrum by exciting the sample at its absorption maximum (λmax) and scanning the emission wavelengths.

-

Record the excitation spectrum by setting the emission monochromator to the wavelength of maximum emission (λem) and scanning the excitation wavelengths. The excitation spectrum should resemble the absorption spectrum.

-

-

Quantum Yield Determination:

-

The fluorescence quantum yield (ΦF) can be determined relative to a well-characterized standard with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄).

-

Measure the integrated fluorescence intensity and the absorbance at the excitation wavelength for both the sample and the standard.

-

Calculate the quantum yield using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (η²sample / η²std) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.

-

Computational Analysis

Computational chemistry provides invaluable insights into the electronic structure and properties of molecules, complementing experimental findings.[7]

Density Functional Theory (DFT)

DFT is a widely used computational method for calculating the electronic structure of molecules.[7]

Objective: To calculate the optimized geometry, frontier molecular orbital energies (HOMO and LUMO), and other electronic properties of dichloronitropyridazine derivatives.

Methodology:

-

Structure Input: Create a 3D model of the dichloronitropyridazine derivative.

-

Calculation Setup:

-

Choose a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).[7]

-

Perform a geometry optimization to find the lowest energy conformation of the molecule.

-

Follow with a frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies).

-

-

Property Calculation: From the optimized structure, calculate various electronic properties, including:

-

HOMO and LUMO energies.

-

The HOMO-LUMO energy gap.

-

Molecular electrostatic potential (MEP) maps to visualize electron-rich and electron-poor regions.

-

Natural Bond Orbital (NBO) analysis to study intramolecular charge transfer and hyperconjugative interactions.

-

Time-Dependent DFT (TD-DFT)

TD-DFT is used to calculate the excited-state properties of molecules.

Objective: To predict the UV-Vis absorption spectra of dichloronitropyridazine derivatives.

Methodology:

-

Calculation Setup: Using the DFT-optimized ground-state geometry, perform a TD-DFT calculation.

-

Data Analysis: The output will provide the excitation energies (which can be converted to wavelengths) and oscillator strengths for the electronic transitions. This allows for a theoretical prediction of the UV-Vis spectrum, which can be compared with experimental data.

Visualizations

Workflow for Electronic Property Characterization

Caption: Workflow for the comprehensive electronic characterization of dichloronitropyridazine derivatives.

Logical Relationship of Electronic Properties

Caption: Interrelationship between molecular structure and key electronic properties.

Conclusion

The electronic properties of dichloronitropyridazine derivatives are of significant interest for the development of new functional molecules. This technical guide has provided a comprehensive framework for the characterization of these properties through a combination of experimental and computational methods. While direct experimental data on this specific class of compounds remains limited, the protocols and predictive data presented herein, based on analogous molecular systems, offer a solid foundation for future research. The systematic application of the described workflows will enable a deeper understanding of the structure-property relationships in dichloronitropyridazine derivatives, paving the way for their application in diverse areas of chemical science.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and Electrochemical Behavior of Some New Pyridazine Derivatives - Zagazig University Digital Repository [publications.zu.edu.eg]

- 5. scirp.org [scirp.org]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure, spectroscopic properties, NLO, HOMO-LUMO and NBO analyses of 6-hydroxy-3(2H)-pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Unfolding Potential of Substituted Nitropyridazines: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyridazine scaffold, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry, forming the backbone of numerous biologically active compounds. The introduction of a nitro group to this heterocyclic system, creating nitropyridazines, significantly modulates its electronic properties and can confer a diverse range of pharmacological activities. This technical guide provides an in-depth overview of the current understanding of the biological potential of substituted nitropyridazines, with a focus on their anticancer, antimicrobial, and enzyme inhibitory activities. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering a compilation of quantitative biological data, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and experimental workflows. The structure-activity relationships (SAR) discussed herein aim to guide the rational design of novel and more potent nitropyridazine-based therapeutic agents.

Synthesis of Bioactive Nitropyridazines

The synthesis of substituted nitropyridazines is a cornerstone of research in this area, enabling the exploration of structure-activity relationships. A common and versatile method involves the nucleophilic substitution of a leaving group, typically a halogen, on the nitropyridazine ring with various nucleophiles. This approach allows for the introduction of a wide array of substituents, leading to diverse chemical libraries for biological screening.

A general synthetic strategy often begins with a commercially available or readily synthesized chloronitropyridazine. This precursor can then be reacted with a variety of amines, alcohols, or thiols to yield the corresponding substituted nitropyridazine derivatives. The reaction conditions can be tailored to the specific reactants, but often involve a base and a suitable solvent. Further modifications can be made to the introduced substituent to generate additional analogs.

Quantitative Biological Activity Data

The biological evaluation of substituted nitropyridazines has revealed a broad spectrum of activities. The following tables summarize the quantitative data for their anticancer, antimicrobial, and enzyme inhibitory effects, providing a basis for comparing the potency of different derivatives.

Table 1: Anticancer Activity of Substituted Nitropyridazines

| Compound/Derivative | Cancer Cell Line | Assay | IC50 (µM) | Reference |

| Nitropyridine-linked 4-arylidenethiazolidin-4-ones | Various | MTT | Moderate activity reported | [1] |

| Spiro-pyrrolopyridazine SPP10 | MCF-7 (Breast) | XTT | 2.31 ± 0.3 | |

| Pyridine-urea derivative 8e | MCF-7 (Breast) | MTT | 0.22 (48h), 0.11 (72h) | [2] |

| Pyridine-urea derivative 8n | MCF-7 (Breast) | MTT | 1.88 (48h), 0.80 (72h) | [2] |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | BEL-7402 (Hepatoma) | MTT | 25.5 | [3] |

| Pyrazolo[3,4-d]pyrimidine derivative 4 | SMMC-7221 (Hepatoma) | MTT | 35.2 | [3] |

Table 2: Antimicrobial Activity of Substituted Nitropyridazines

| Compound/Derivative | Microbial Strain | Assay | MIC (µg/mL) | Reference |

| N-hydroxy-pyridoxazinone (R = n-Bu) | C. albicans, C. glabrata, C. tropicalis | Broth microdilution | 62.5 | [1] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | E. faecalis | Broth microdilution | 7.8 | [1] |

| N-hydroxy-pyridoxazinone (R = n-Bu) | S. aureus | Broth microdilution | 31.2 | [1] |

| N-hydroxy-pyridoxazinone (R = Et) | S. agalactiae | Broth microdilution | 62.5 | [1] |

| Epoxybenzooxocino[4,3-b]pyridine derivatives | Mycobacterium bovis 14 | Not specified | 12.5–50 | [1] |

| Hydrazone derivative (R = 2-OH) | B. subtilis, C. krusei | Not specified | 62.5 | [1] |

Table 3: Urease Inhibitory Activity of Substituted Nitropyridazines

| Compound/Derivative | Enzyme Source | Assay | IC50 (µM) | Reference |

| 3-Nitropyridylpiperazine derivatives | Jack bean urease | Indophenol method | 2.0–2.3 | [1][4] |

| 5-Nitropyridin-2-yl derivative of 5-aryl(hetaryl)-2,2-dimethyl-1,3-dioxane-4,6-dione | Jack bean urease | Not specified | 29.21 ± 0.98 | [1][5] |

| Thiourea (Standard) | Jack bean urease | Indophenol method | 23.2 | [4] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the evaluation of the biological activity of novel compounds. This section provides methodologies for key assays cited in the literature for substituted nitropyridazines.

In Vitro Cytotoxicity Assays (MTT and XTT)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays for assessing cell metabolic activity. As cellular metabolic activity is proportional to the number of viable cells, these assays are widely used to measure cytotoxicity.

Materials:

-

96-well tissue culture plates

-

Cancer cell lines of interest

-

Complete cell culture medium

-

Substituted nitropyridazine compounds

-

MTT or XTT reagent

-

Solubilization solution (for MTT assay)

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into 96-well plates at a predetermined optimal density in 100 µL of complete culture medium per well. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the nitropyridazine compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include vehicle-treated (e.g., DMSO) and untreated control wells. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

Reagent Addition:

-

Measurement:

-

MTT Assay: After incubation, carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO or acidified isopropanol) to each well to dissolve the formazan crystals. Measure the absorbance at 570 nm.[9][10]

-

XTT Assay: Measure the absorbance of the soluble formazan product directly at 450-500 nm.[6][7][8]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, using a suitable software.

Urease Inhibition Assay

The urease inhibition assay is performed to evaluate the ability of compounds to inhibit the urease enzyme, which is implicated in various pathological conditions. The indophenol method, which measures the production of ammonia, is a commonly used protocol.

Materials:

-

Jack bean urease

-

Urea

-

Phosphate buffer

-

Phenol reagent

-

Alkali reagent (containing sodium hydroxide and sodium hypochlorite)

-

Sodium nitroprusside solution

-

Substituted nitropyridazine compounds

-

96-well plates

-

Microplate reader

Protocol:

-

Reaction Mixture Preparation: In a 96-well plate, add 25 µL of urease enzyme solution, 55 µL of buffer, and 10 µL of the test compound solution (dissolved in a suitable solvent).

-

Pre-incubation: Incubate the plate at 37°C for 15 minutes.

-

Reaction Initiation: Add 10 µL of urea solution to each well to initiate the enzymatic reaction. Incubate at 37°C for 30 minutes.

-

Color Development: Stop the reaction and initiate color development by adding 40 µL of phenol reagent and 40 µL of alkali reagent to each well. Incubate at 37°C for 50 minutes.

-

Absorbance Measurement: Measure the absorbance at 630 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition using the formula: % Inhibition = [1 - (Absorbance of test sample / Absorbance of control)] x 100. Determine the IC50 value.

Signaling Pathways in Anticancer Activity

Several studies have begun to elucidate the molecular mechanisms underlying the anticancer effects of substituted nitropyridazines and related pyridine derivatives. A recurring theme is the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells. The p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade have been identified as key players in these processes.

Upon cellular stress, such as that induced by a cytotoxic compound, the p53 protein is stabilized and activated. Activated p53 can transcriptionally upregulate pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins like Bcl-2, leading to the mitochondrial release of cytochrome c and subsequent caspase activation, culminating in apoptosis. Simultaneously, stress signals can activate the JNK pathway, which can also contribute to apoptosis through various mechanisms, including the phosphorylation and activation of pro-apoptotic proteins.

Conclusion and Future Directions

Substituted nitropyridazines represent a promising class of heterocyclic compounds with a wide range of biological activities. The data presented in this guide highlight their potential as anticancer, antimicrobial, and enzyme inhibitory agents. The established synthetic routes provide a framework for the generation of diverse libraries of these compounds, facilitating further exploration of their therapeutic potential.

Future research should focus on several key areas. A more comprehensive understanding of the structure-activity relationships is needed to guide the design of more potent and selective derivatives. Elucidation of the precise molecular targets and mechanisms of action for the various biological activities will be crucial for their development as therapeutic agents. Furthermore, in vivo studies are required to assess the efficacy, pharmacokinetics, and safety of the most promising compounds. The continued investigation of substituted nitropyridazines holds significant promise for the discovery of novel drugs to address unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, cytotoxicity and antiviral activity of N,N'-bis-5-nitropyrimidyl derivatives of dispirotripiperazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Protocol Guide: XTT Assay for Cell Viability and Proliferation [sigmaaldrich.cn]

- 8. atcc.org [atcc.org]

- 9. bds.berkeley.edu [bds.berkeley.edu]

- 10. atcc.org [atcc.org]

The Versatile Scaffold: A Technical Guide to 3,6-Dichloropyridazine Derivatives in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The 3,6-dichloropyridazine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry. Its unique electronic properties and versatile reactivity make it a valuable building block for the synthesis of a diverse array of biologically active compounds. This technical guide provides an in-depth review of the synthesis, biological activities, and therapeutic potential of 3,6-dichloropyridazine derivatives, with a focus on their applications in drug discovery and development.

Core Synthesis and Derivatization

The synthetic utility of 3,6-dichloropyridazine lies in the differential reactivity of its two chlorine atoms, allowing for sequential and site-selective functionalization. The primary methods for its synthesis involve the chlorination of 3,6-dihydroxypyridazine using reagents like phosphorus oxychloride or phosphorus pentachloride.[1][2]

Key reactions for the derivatization of the 3,6-dichloropyridazine core include nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. These methodologies enable the introduction of a wide range of substituents, leading to diverse chemical libraries for biological screening.

Experimental Protocols

Synthesis of 3,6-Dichloropyridazine from 3,6-Dihydroxypyridazine:

-

Reagents: 3,6-dihydroxypyridazine, phosphorus oxychloride, chloroform.

-

Procedure: To a 500mL single-necked round-bottom flask, add 3,6-dihydroxypyridazine (11.20g, 100mmol), phosphorus oxychloride (46.00g, 300mmol), and chloroform (150ml). The mixture is stirred at 65°C for 3.5 hours. Reaction completion is monitored by TLC and GC. After the reaction, the solvent is removed by rotary evaporation to obtain a crude product. The crude product is then purified by silica gel column chromatography to yield pure 3,6-dichloropyridazine. The calculated yield is approximately 86%.[3]

Synthesis of 3-amino-6-chloropyridazine:

-

Reagents: 3,6-dichloropyridazine, aqueous ammonia, methylene dichloride.

-

Procedure: In a 100 mL single-necked round-bottom flask, 3,6-dichloropyridazine (2.98 g, 20 mmol), aqueous ammonia (2.10 g, 60 mmol), and methylene dichloride (30 mL) are added. The flask is sealed and the mixture is stirred at 100 °C for 9 hours. The reaction progress is monitored by TLC or GC. Upon completion, the mixture is cooled to room temperature and the solvent is removed by rotary evaporation. The crude product is purified by recrystallization followed by silica gel column chromatography to yield pure 3-amino-6-chloropyridazine.[4]

General Procedure for Suzuki-Miyaura Cross-Coupling of 3-Bromo-6-(thiophen-2-yl)pyridazine:

-

Reagents: 3-Bromo-6-(thiophen-2-yl)pyridazine, appropriate (hetero)aromatic boronic acids, DME, ethanol, 2 M Na2CO3, Pd(PPh3)4.

-

Procedure: 3-Bromo-6-(thiophen-2-yl)pyridazine (0.5 mmol) is coupled with the appropriate (hetero)aromatic boronic acid (0.6 mmol) in a mixture of DME (8 mL), ethanol (2 mL), and aqueous 2 M Na2CO3 (1 mL). Pd(PPh3)4 (5 mol %) is added, and the reaction is heated to 80 °C under a nitrogen atmosphere for 48 hours, with monitoring by TLC. After cooling, the reaction mixture is extracted with chloroform (3 x 20 mL) and then with a saturated NaCl solution (20 mL).[5]

Biological Activities and Therapeutic Potential

Derivatives of 3,6-dichloropyridazine have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This versatility makes them attractive candidates for the development of novel therapeutics.

Anticancer Activity

A significant body of research has focused on the development of 3,6-dichloropyridazine derivatives as anticancer agents.[6] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of key enzymes involved in cancer cell proliferation and survival, such as PARP-1 and cyclin-dependent kinases (CDKs).[7]

Pyridazine-based compounds have been investigated as inhibitors of PARP-1, an enzyme crucial for DNA repair.[7] In cancer cells with deficient DNA repair mechanisms, such as those with BRCA mutations, inhibition of PARP-1 leads to synthetic lethality.

DOT Script for PARP-1 Inhibition Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 3. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2- b]pyridazine Derivatives Bearing Sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

An In-depth Technical Guide on the Discovery and History of 3,6-dichloro-5-nitropyridazin-4-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 3,6-dichloro-5-nitropyridazin-4-amine. While a singular "discovery" event for this compound is not prominently documented in scientific literature, its existence and importance are intrinsically linked to its role as a key intermediate in the synthesis of complex pharmaceutical compounds. This guide elucidates a plausible and scientifically supported synthetic pathway, beginning with the foundational chemistry of pyridazines and progressing through the synthesis of the crucial precursor, 3,6-dichloropyridazine, to the final nitration and amination steps that yield the target molecule. Detailed experimental protocols, reaction mechanisms, and key data are presented to serve as a valuable resource for researchers in medicinal chemistry and drug development.

Introduction: The Pyridazine Core in Medicinal Chemistry

The pyridazine ring, a six-membered heterocycle containing two adjacent nitrogen atoms, has become a significant pharmacophore in modern drug discovery.[1] Although pyridazine derivatives are rare in nature, their synthetic accessibility and diverse pharmacological activities have garnered increasing interest from medicinal chemists.[1] The parent pyridazine heterocycle was first prepared via the oxidation of benzocinnoline, followed by decarboxylation. A more practical route starting from maleic hydrazide has since been developed.[1] Pyridazine-containing compounds have been investigated for a wide array of therapeutic applications, including as antihypertensive, anti-inflammatory, and anticancer agents.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.

| Property | Value |

| CAS Number | 28682-68-0 |

| Molecular Formula | C₄H₂Cl₂N₄O₂ |

| Molecular Weight | 208.99 g/mol |

| Appearance | Likely a yellow solid (inferred from related nitroaromatic compounds) |

| Solubility | Expected to be soluble in polar organic solvents |

A Plausible History: Emergence as a Key Synthetic Intermediate

The history of this compound is not one of a standalone discovery but rather of its emergence as a critical building block in multi-step synthetic routes. Its structure, featuring two reactive chlorine atoms, an activating nitro group, and an amino group, makes it a versatile intermediate for the construction of more complex molecular architectures. While a definitive first synthesis report is elusive, its utility is implied in patent literature related to the synthesis of pharmaceutical agents. The logical synthetic pathway, detailed below, follows fundamental principles of heterocyclic chemistry established over decades.

Synthetic Pathway and Experimental Protocols

The synthesis of this compound can be logically approached in a three-step sequence starting from the readily available maleic hydrazide.

Caption: Proposed synthetic workflow for this compound.

Step 1: Synthesis of 3,6-Dichloropyridazine from Maleic Hydrazide

The synthesis of the key precursor, 3,6-dichloropyridazine, from maleic hydrazide (also known as pyridazine-3,6-diol) is a well-established industrial process.[2][3]

Reaction: Pyridazine-3,6-diol + 2 POCl₃ → 3,6-Dichloropyridazine + 2 H₃PO₄

Experimental Protocol:

-

Reagents:

-

Pyridazine-3,6-diol (Maleic hydrazide) (1.0 eq)

-

Phosphorus oxychloride (POCl₃) (3.0 - 5.0 eq)

-

Solvent (e.g., Chloroform, or neat)

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add pyridazine-3,6-diol to phosphorus oxychloride.[3]

-

Heat the reaction mixture to reflux (approximately 60-80°C) and maintain for 3-4 hours.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature and carefully quench by pouring it over crushed ice.

-

Neutralize the acidic solution with a base, such as aqueous ammonia, to a pH of approximately 8.[2]

-

The crude 3,6-dichloropyridazine will precipitate as a solid. Collect the solid by vacuum filtration.

-